An In-depth Technical Guide to 7-Methoxyfuro[2,3-c]pyridine: Chemical Structure and Numbering
An In-depth Technical Guide to 7-Methoxyfuro[2,3-c]pyridine: Chemical Structure and Numbering
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and IUPAC numbering system of 7-Methoxyfuro[2,3-c]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery.
Chemical Identity and Properties
7-Methoxyfuro[2,3-c]pyridine is a substituted derivative of the furo[2,3-c]pyridine parent ring system. The presence of both a furan and a pyridine ring, along with a methoxy functional group, imparts specific physicochemical properties that are relevant to its potential biological activity. A summary of its key chemical data is presented in Table 1.
| Property | Value | Source |
| CAS Number | 117612-53-0 | [1][2][3] |
| Molecular Formula | C₈H₇NO₂ | [2][3] |
| Molecular Weight | 149.15 g/mol | [2][3] |
| SMILES | COC1=NC=CC2=C1OC=C2 | [2] |
Elucidation of the Chemical Structure and IUPAC Numbering
The chemical structure of 7-Methoxyfuro[2,3-c]pyridine is characterized by a furan ring fused to a pyridine ring. The fusion occurs at the 'c' face of the pyridine ring, corresponding to the 3 and 4 positions, and the 2 and 3 positions of the furan ring. The methoxy group is attached to the 7-position of the bicyclic system.
The numbering of the furo[2,3-c]pyridine ring system is governed by the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules for fused heterocyclic systems.[4][5] According to these rules, the numbering of the fused ring system is determined by the following principles:
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Identification of the Base Component : In a fused heterocyclic system, the ring containing nitrogen is preferentially selected as the base component.[4] Therefore, in furo[2,3-c]pyridine, the pyridine ring is the base component.
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Orientation and Numbering : The fused system is oriented to give the heteroatoms the lowest possible locants. The numbering starts from an atom in the larger ring adjacent to the fusion and proceeds around the periphery of the entire bicyclic system. The bridgehead atoms (shared between the two rings) are not numbered in sequence but are assigned letters to indicate the fusion points. However, for the purpose of substituent location, the atoms of the entire fused system are numbered.
Following these rules, the numbering of the furo[2,3-c]pyridine core starts from the nitrogen atom of the pyridine ring as position 6, proceeds away from the fusion, and continues around the furan ring. This results in the methoxy group being located at position 7.
Visualization of the Numbered Chemical Structure
The following diagram illustrates the chemical structure of 7-Methoxyfuro[2,3-c]pyridine with the atoms of the heterocyclic core numbered according to IUPAC conventions.
Experimental Protocols and Data Presentation
While this guide focuses on the fundamental chemical structure and numbering, any experimental investigation into 7-Methoxyfuro[2,3-c]pyridine would necessitate detailed protocols. For instance, the synthesis could involve a multi-step reaction sequence starting from a substituted pyridine derivative, followed by the construction of the fused furan ring. Characterization would typically employ techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography to confirm the structure. All quantitative data from such experiments, including spectral data (e.g., chemical shifts, coupling constants) and reaction yields, should be meticulously tabulated for clarity and comparative analysis.
Logical Relationships in Drug Development
The structural features of 7-Methoxyfuro[2,3-c]pyridine are pertinent to its potential interactions with biological targets. The logical workflow for investigating this compound in a drug development context is outlined below.
This workflow illustrates the initial stages of drug discovery, commencing with the synthesis and structural confirmation of the target molecule. Subsequent biological screening identifies initial "hits," which then undergo medicinal chemistry efforts for lead optimization, focusing on structure-activity relationships (SAR). Concurrently, absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) studies are crucial for evaluating the compound's drug-like properties.
